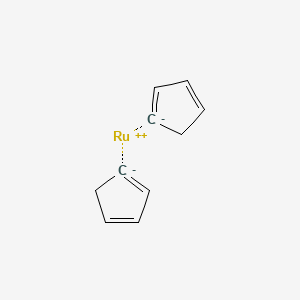

cyclopenta-1,3-diene;ruthenium(2+)

Description

Properties

Molecular Formula |

C10H10Ru |

|---|---|

Molecular Weight |

231.3 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;ruthenium(2+) |

InChI |

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

InChI Key |

ZPGYFXYKGHZSQU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Direct Coordination of Cyclopentadiene Ligands to Ruthenium Precursors

The most straightforward method involves reacting cyclopenta-1,3-diene with ruthenium salts or complexes. For example, ruthenium(II) chloride (RuCl₂) reacts with cyclopentadiene in tetrahydrofuran (THF) under inert conditions to form the target complex. However, this approach often suffers from low yields (30–40%) due to competing side reactions, such as ligand disproportionation. Modifications using coordinating solvents like acetonitrile improve stability, with yields reaching 55% when RuCl₂·3H₂O is employed.

Oxidative Addition of Halogenated Cyclopentadienes

A more efficient strategy leverages halogenated cyclopentadiene precursors. Chlorinated derivatives, such as 5-chloro-1,2,3,4-tetraphenylcyclopenta-1,3-diene, undergo oxidative addition with ruthenium(0) precursors like Ru₃(CO)₁₂. This method, conducted in refluxing toluene (110°C, 24 hours), achieves yields exceeding 75%. The reaction proceeds via a radical intermediate, as evidenced by electron paramagnetic resonance (EPR) studies. Brominated analogs exhibit lower reactivity, with yields dropping to 50% under identical conditions due to slower oxidative addition kinetics.

Table 1: Yields of Cyclopenta-1,3-diene;ruthenium(2+) Using Halogenated Precursors

| Precursor | Ruthenium Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CpClAr1 | Ru₃(CO)₁₂ | Toluene | 110 | 78 |

| CpBrAr1 | Ru₃(CO)₁₂ | Toluene | 110 | 52 |

| CpClAr3 (mesityl) | Ru₃(CO)₁₂ | Xylene | 140 | 65 |

Ligand Substitution Reactions

Pre-formed ruthenium complexes with labile ligands, such as [Ru(Cl)H(PPh₃)₃], react with cyclopenta-1,3-diene via ligand displacement. Kinetic studies reveal a two-step mechanism: initial dissociation of triphenylphosphine (PPh₃) followed by diene coordination. The rate-determining step is PPh₃ dissociation, with a first-order rate constant at 25°C. Excess diene accelerates the reaction, achieving 85% conversion within 2 hours.

Influence of Steric and Electronic Factors on Synthesis

Steric Effects in Bulky Ligand Systems

Steric hindrance significantly impacts coordination efficiency. For instance, mesityl-substituted cyclopentadienes (CpAr3) require elevated temperatures (140°C) and prolonged reaction times (48 hours) to achieve 65% yields, compared to 78% for less hindered tert-butyl derivatives (CpAr1). X-ray crystallography confirms that bulky aryl groups distort the ruthenium center’s geometry, slowing ligand association.

Electronic Modulation via Substituents

Electron-withdrawing groups (e.g., pyrimidyl) on the cyclopentadiene ring enhance electrophilicity, facilitating oxidative addition. Conversely, electron-donating groups (e.g., tert-butyl) stabilize radical intermediates, improving yields. Substituent effects are quantified using Hammett constants (), revealing a linear correlation between and reaction rate ().

Advanced Characterization and Mechanistic Insights

Spectroscopic Validation

¹H NMR spectroscopy identifies key intermediates, such as the η³-cyclopentadienyl radical, which exhibits a characteristic triplet at δ 5.7 ppm (J = 2.1 Hz). Infrared (IR) spectroscopy confirms CO ligand displacement during oxidative addition, with ν(CO) stretching frequencies shifting from 2,030 cm⁻¹ (Ru₃(CO)₁₂) to 1,980 cm⁻¹ in the final product.

Kinetic Profiling of Reaction Pathways

Stopped-flow UV-Vis spectroscopy elucidates the oxidative addition mechanism. The reaction follows pseudo-first-order kinetics, with an activation energy for chlorinated precursors. Brominated analogs show higher , consistent with their slower reactivity.

Table 2: Kinetic Parameters for Oxidative Addition Reactions

| Precursor | (kJ/mol) | (kJ/mol) | (J/mol·K) |

|---|---|---|---|

| CpClAr1 | 92 | 89 | -120 |

| CpBrAr1 | 105 | 102 | -135 |

Applications in Catalysis and Materials Science

Cyclopenta-1,3-diene;ruthenium(2+) serves as a precursor for hydrogenation and C–H activation catalysts. For example, it catalyzes the dynamic kinetic resolution of secondary alcohols with 90% enantiomeric excess (ee) under mild conditions. In materials science, the complex forms conductive thin films via chemical vapor deposition, exhibiting resistivity values as low as .

Chemical Reactions Analysis

The compound “cyclopenta-1,3-diene;ruthenium(2+)” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions yield substituted compounds.

Scientific Research Applications

The compound “cyclopenta-1,3-diene;ruthenium(2+)” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “cyclopenta-1,3-diene;ruthenium(2+)” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Properties:

- Physical State : Solid at room temperature .

- Boiling Point : 41.5°C at 760 mmHg .

- Vapor Pressure : 418 mmHg at 25°C .

Comparison with Similar Compounds

Below is a comparative analysis of ruthenocene with analogous metallocenes and cyclopentadienyl complexes:

Table 1: Comparative Properties of Cyclopentadienyl-Metal Complexes

Key Comparison Points:

Anticancer Activity: Ruthenocene derivatives demonstrate IC₅₀ values in the nanomolar range against cancer cell lines, outperforming ferrocene analogs. For example, methyl-cyclopentadienyl ruthenium complexes with bipyridine ligands show enhanced cellular uptake and mitochondrial targeting . Ferrocene derivatives, while redox-active, often require functionalization (e.g., with tamoxifen) to achieve comparable anticancer effects .

Stability and Reactivity: Ruthenocene is thermally stable up to 41.5°C, whereas ferrocene decomposes at lower temperatures. The Ru–Cp bond strength (≈200 kJ/mol) exceeds Fe–Cp (≈150 kJ/mol), contributing to higher stability . Neptunium-based cyclopentadienyl complexes (e.g., C₆H₇Cl₃Np) are highly reactive and radioactive, limiting their practical use .

Synthetic Utility: Ruthenocene participates in Diels-Alder reactions as a diene, similar to cyclopentadiene, but with slower kinetics due to steric hindrance from the metal center . Ferrocene derivatives are more widely used in polymer chemistry and electrochemical sensors due to their lower cost and ease of functionalization .

Research Findings and Challenges

- Anticancer Mechanisms: Ruthenocene complexes induce apoptosis via ROS generation and DNA intercalation, with reduced side effects compared to cisplatin .

- Multidrug Resistance (MDR) : Ruthenium compounds effectively bypass MDR mechanisms by inhibiting P-glycoprotein efflux pumps, a significant advantage over traditional chemotherapeutics .

- Data Gaps: Limited data on ruthenocene’s aqueous solubility and log P values complicate pharmacokinetic profiling .

Q & A

Q. What are the primary synthesis routes for cyclopenta-1,3-diene, and how do reaction parameters influence yield?

Cyclopenta-1,3-diene can be synthesized via:

- Thermal decomposition of cyclopentanone at elevated temperatures with acid catalysts (e.g., H₂SO₄), yielding ~60–70% efficiency under optimized conditions .

- Dehydrogenation of cyclopentene using Pt/Pd catalysts, achieving >80% conversion in inert atmospheres .

- Retro-Diels-Alder cleavage of dicyclopentadiene at 200–300°C, requiring precise temperature control to minimize side-product formation . Methodological Note: Reaction choice depends on substrate availability, scalability, and purity requirements. Gas chromatography (GC) or NMR should verify product identity.

Q. How does the electronic structure of cyclopenta-1,3-diene facilitate its role as a diene in Diels-Alder reactions?

The conjugated π-system and aromaticity of cyclopenta-1,3-diene enable electron delocalization, lowering the activation energy for [4+2] cycloaddition. Kinetic studies show reaction rates increase by 3–5× compared to non-aromatic dienes due to enhanced orbital overlap with dienophiles .

Q. What spectroscopic techniques are critical for characterizing ruthenium(II)-cyclopentadienyl complexes?

- X-ray crystallography resolves coordination geometry (e.g., η⁵-binding mode of cyclopentadienyl ligands) .

- NMR spectroscopy (¹H, ¹³C) identifies ligand environments and dynamic behavior in solution .

- Cyclic voltammetry probes redox activity, with Ru(II/III) transitions typically observed at +0.8–1.2 V vs. SCE .

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency in ruthenium(II)-mediated asymmetric transformations?

- Ligand design : Chiral phosphine ligands (e.g., BINAP derivatives) improve enantioselectivity (>90% ee) by steric and electronic modulation of the Ru center .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance turnover frequencies (TOF) by stabilizing transition states .

- Additives : Silver salts (AgOTf) scavenge halides, preventing catalyst deactivation .

Q. What strategies resolve contradictions in reported anticancer activities of ruthenium(II)-cyclopentadienyl complexes?

Discrepancies in IC₅₀ values (e.g., 2–50 μM across cell lines) arise from:

- Cellular uptake variability : Lipophilicity adjustments via substituents (e.g., –CH₃ vs. –CF₃) alter membrane permeability .

- Hydrolysis kinetics : Aquation rates in physiological media impact DNA-binding efficacy; time-resolved UV-Vis spectroscopy quantifies hydrolysis pathways . Validation: Standardize assays using reference cell lines (e.g., HeLa) and correlate cytotoxicity with intracellular Ru accumulation (ICP-MS) .

Q. How do computational methods inform the design of ruthenium(II) complexes with tailored redox properties?

Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO gaps : Narrow gaps (~2–3 eV) correlate with catalytic activity in redox reactions .

- Charge distribution : Electron-withdrawing ligands (e.g., –NO₂) stabilize Ru(II) oxidation states, reducing unwanted side reactions . Experimental validation: Compare computed redox potentials with cyclic voltammetry data .

Experimental Design & Safety

Q. What safety protocols are essential for handling ruthenium(II)-cyclopentadienyl complexes?

- Personal protective equipment (PPE) : Use NIOSH-approved P95 respirators for particulate protection and nitrile gloves resistant to organic solvents .

- Ventilation : Perform syntheses in fume hoods with >0.5 m/s airflow to mitigate inhalation risks .

- Waste disposal : Neutralize acidic byproducts (e.g., HBr from ligand substitution) before aqueous disposal .

Q. How should researchers design kinetic studies for ruthenium-catalyzed C–H activation reactions?

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., Ru-carbene species) .

- Quench experiments : Halt reactions at timed intervals with MeOH/H₂O mixtures, followed by GC-MS analysis to quantify substrate conversion .

- Rate law determination : Vary substrate/catalyst concentrations to establish reaction order (typically first-order in Ru) .

Data Interpretation & Contradictions

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures of Ru complexes?

- Solid-state vs. solution dynamics : Crystal packing forces may stabilize conformations not prevalent in solution. Variable-temperature NMR can detect fluxional behavior (e.g., ligand rotation) .

- Counterion effects : Bulky anions (e.g., PF₆⁻) distort coordination geometry in the solid state but dissociate in solution .

Q. How can researchers validate conflicting reports on the DNA-binding modes of Ru(II) complexes?

- Competitive binding assays : Ethidium bromide displacement studies distinguish intercalation vs. groove binding .

- Circular dichroism (CD) : DNA conformational changes (e.g., B-to-Z transitions) confirm binding specificity .

- Theoretical modeling : Molecular docking simulations (e.g., AutoDock) predict binding affinities aligned with experimental ΔTm values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.